4-(Ethylsulfonyl)-3-fluorobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO4S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-ethylsulfonyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H9FO4S/c1-2-15(13,14)8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
OHIOUVFXZRRXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethylsulfonyl 3 Fluorobenzoic Acid and Precursors
Direct Sulfonation Approaches for Benzoic Acid Scaffolds
Direct sulfonation offers a potential, albeit challenging, pathway toward precursors of 4-(Ethylsulfonyl)-3-fluorobenzoic acid. This electrophilic aromatic substitution typically involves the introduction of a sulfonic acid (-SO₃H) or sulfonyl chloride (-SO₂Cl) group onto an aromatic ring.
A hypothetical route could commence with 3-fluorobenzoic acid. The direct introduction of an ethylsulfonyl group in a single step is not a standard transformation. A more plausible multi-step approach would begin with chlorosulfonylation. In this reaction, an electrophile, such as chlorosulfonyl cation (SO₂Cl⁺), is generated in situ from chlorosulfonic acid (ClSO₃H). stackexchange.com This electrophile then attacks the fluorinated aromatic ring. The substitution pattern is directed by the existing substituents: the fluorine atom and the deactivating, meta-directing carboxylic acid group.
The reaction of 3-fluorobenzoic acid with chlorosulfonic acid would be expected to yield a mixture of isomers, with the major product likely being 3-fluoro-4-(chlorosulfonyl)benzoic acid due to ortho, para-directing effects of the fluorine atom outweighing the meta-directing influence of the carboxyl group under harsh reaction conditions.
Plausible reaction sequence:
Chlorosulfonylation: 3-fluorobenzoic acid is treated with excess chlorosulfonic acid to introduce a sulfonyl chloride group, primarily at the C4 position.
Reduction: The resulting 3-fluoro-4-(chlorosulfonyl)benzoic acid is reduced to the corresponding sulfinate salt using a mild reducing agent like sodium sulfite.
Alkylation: The sodium sulfinate salt is then alkylated with an ethylating agent, such as ethyl iodide, to form the thioether linkage.
Oxidation: The final step involves the oxidation of the thioether to the target sulfone.
This pathway is intricate due to potential side reactions and the need to control regioselectivity during the initial sulfonation step. springernature.com
Oxidation Pathways for Benzaldehyde (B42025) Derivatives to Carboxylic Acids
A prominent synthetic route involves the oxidation of a suitable benzaldehyde precursor. A key intermediate for this pathway is 4-(ethylthio)-3-fluorobenzaldehyde . The synthesis of the final product from this intermediate requires two key transformations: the oxidation of the aldehyde group to a carboxylic acid and the oxidation of the thioether group to a sulfone. These oxidations can be performed sequentially or concurrently.
Regioselective Oxidation Strategies
The primary challenge in this pathway is achieving chemoselectivity. The thioether is susceptible to oxidation, often under milder conditions than the aldehyde. reddit.com Therefore, a strategy that first oxidizes the aldehyde to the carboxylic acid before oxidizing the thioether is often preferred to avoid premature formation of the sulfoxide (B87167) or sulfone.
Alternatively, powerful oxidizing agents can convert both functional groups in a single step. Reagents like potassium permanganate (B83412) or chromic acid derivatives are capable of oxidizing both aldehydes to carboxylic acids and thioethers to sulfones. researchgate.netorganic-chemistry.org However, controlling such a reaction to prevent over-oxidation or degradation of the aromatic ring requires careful optimization of conditions like temperature, pH, and reaction time.
A common approach involves:
Selective Aldehyde Oxidation: Protection of the thioether group is generally not necessary. Many standard oxidants for aldehydes, such as those used in the Pinnick oxidation (sodium chlorite (B76162) with a scavenger), can convert the aldehyde to a carboxylic acid while leaving the thioether untouched. This would yield 4-(ethylthio)-3-fluorobenzoic acid .
Thioether Oxidation: The resulting thioether-carboxylic acid is then treated with an oxidizing agent to form the sulfone. Common reagents for this step include hydrogen peroxide (often with a catalyst), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. Typically, two equivalents of the oxidant are required to convert the thioether to the sulfone. researchgate.net
Catalytic Systems in Benzaldehyde Oxidation
Various catalytic systems have been developed to improve the efficiency and selectivity of benzaldehyde oxidation. These systems often allow for the use of milder and more environmentally benign oxidants.
Phase transfer catalysis (PTC) has been effectively used for the oxidation of substituted benzaldehydes with oxidants like potassium permanganate (KMnO₄) or dichromate. researchgate.net The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the oxidant from an aqueous phase to the organic phase containing the aldehyde, enabling the reaction to proceed smoothly in non-polar solvents with high yields. researchgate.net
Metal-based catalysts are also widely employed.
Iron Nitrates: Ferric nitrate (B79036) has been shown to be a highly efficient catalyst for the oxidation of benzyl (B1604629) alcohols and, by extension, benzaldehydes. frontiersin.org
Copper Catalysts: Copper-catalyzed systems can mediate the oxidative cleavage of C-C bonds to form acid intermediates, which can then undergo further functionalization. nih.gov
Niobium and Tantalum Carbides: These catalysts exhibit high selectivity in the oxidation of sulfides using hydrogen peroxide. Tantalum carbide preferentially yields sulfoxides, while niobium carbide favors the formation of sulfones. organic-chemistry.org
The table below summarizes findings for the oxidation of various benzaldehydes using a permanganate phase transfer catalyst system. researchgate.net
| Substituted Benzaldehyde | Melting Point of Product (°C) | Yield (%) |
|---|---|---|
| Benzaldehyde | 121 | >90 |
| 4-Chlorobenzaldehyde | 241 | >90 |
| 4-Nitrobenzaldehyde | 238 | >90 |
| 4-Methylbenzaldehyde | 178 | >90 |
Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) represents one of the most efficient and widely used methods for synthesizing compounds like this compound. This pathway typically begins with a highly electrophilic aromatic ring bearing a good leaving group and strong electron-withdrawing groups.
Displacement of Halides by Sulfinate Anions
A highly effective strategy involves the reaction of 3,4-difluorobenzoic acid with an ethylsulfinate nucleophile, such as sodium ethylsulfinate (CH₃CH₂SO₂Na) . nih.govsigmaaldrich.com In this reaction, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.
The substitution occurs preferentially at the C4 position (para to the carboxyl group). The negative charge that develops in the intermediate transition state is stabilized through resonance by delocalization onto the carboxyl group. The fluorine at the C3 position (meta to the carboxyl group) is significantly less activated and remains intact. The fluoride (B91410) ion at C4 is displaced by the incoming sulfinate anion to yield the final product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Stereoelectronic Effects in SNAr Reactions
The success of SNAr reactions on fluorinated systems is deeply rooted in the stereoelectronic properties of the fluorine atom. While fluoride is a poor leaving group in aliphatic substitution reactions (like SN2) due to the strength of the C-F bond, it is an excellent leaving group in SNAr reactions. masterorganicchemistry.com
The mechanism of SNAr is a two-step addition-elimination process.
Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex . stackexchange.comstackexchange.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
Fluorine's exceptional ability to facilitate this reaction stems from its powerful inductive effect (-I). As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This strong polarization stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step. stackexchange.comwyzant.com Since the C-F bond is broken in the fast, second step, its high bond strength does not impede the reaction rate. masterorganicchemistry.com
Grignard Reagent-Mediated Syntheses of Fluorinated Benzoic Acids
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing fluorinated benzoic acids, a key step involves the formation of an aryl Grignard reagent from a fluorinated aryl halide, which is then carboxylated using carbon dioxide.
The general approach involves the reaction of an organohalogen compound with magnesium metal in an ethereal solvent to form the Grignard reagent. nih.gov Due to the high strength of the carbon-fluorine bond, the direct formation of a Grignard reagent from a fluoro-organic compound and bulk magnesium is typically challenging. nih.gov However, indirect routes and the use of highly reactive magnesium, such as Rieke magnesium, can facilitate this transformation. nih.gov For instance, the reaction of EtMgBr with perfluoroaryl compounds in the presence of transition metal halide catalysts has been used to generate the corresponding arylmagnesium fluoride (ArMgF) species. nih.gov
Once the fluorinated aryl Grignard reagent is formed, it is reacted with a source of carbon dioxide, such as dry ice (solid CO2) or gaseous CO2, followed by an acidic workup to yield the desired fluorinated benzoic acid. youtube.com This method is a versatile and widely used strategy for introducing a carboxylic acid group onto an aromatic ring.
An alternative to direct Grignard-based carboxylation is a two-step process involving boronation followed by oxidation. This methodology often provides a milder and more functional group-tolerant route to benzoic acids.
In this approach, a fluorinated aryl halide is first converted to an arylboronic acid or its ester derivative. This can be achieved through several methods, including the reaction of an aryl Grignard reagent with a trialkyl borate, or more commonly, through a palladium-catalyzed cross-coupling reaction of the aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2).
The resulting arylboronic acid or ester can then be oxidized to the corresponding carboxylic acid. While various oxidizing agents can be employed, this transformation is often not as straightforward as the direct carboxylation of a Grignard reagent. However, under specific conditions, this route can be advantageous, particularly when dealing with sensitive functional groups that might not be compatible with the conditions required for Grignard reagent formation.
Hydrolysis of Esters to Carboxylic Acids
The hydrolysis of a corresponding ester is a common and reliable method for the synthesis of this compound. This process involves the cleavage of the ester bond to yield the carboxylic acid and an alcohol. The precursor, typically an ethyl or methyl ester of this compound, can be synthesized through various routes.
This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is frequently preferred due to its generally faster reaction rates and irreversible nature. In this process, the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system, often a mixture of water and an alcohol like methanol (B129727) or ethanol. The reaction mixture is typically heated to ensure complete conversion. Following the hydrolysis, an acidification step is required to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.
While strong stoichiometric bases are commonly used, catalytic hydrolysis conditions can also be employed. These methods often utilize transition metal catalysts or enzymes (lipases) to facilitate the ester cleavage under milder conditions. Catalytic approaches can offer advantages in terms of reduced waste generation and higher functional group tolerance. However, for the synthesis of this compound, base-mediated hydrolysis remains a prevalent and effective method.
Multi-step Synthetic Sequences for Advanced Intermediates
The synthesis of this compound often begins with a simpler fluorinated starting material, such as 3-fluoro-4-bromotoluene or a related compound. A representative multi-step synthesis is outlined below, demonstrating the sequence of reactions required to introduce the necessary functional groups.
A common precursor is 3-bromo-4-fluorobenzoic acid. One literature method for its synthesis starts from the diazotization of 3-bromo-4-aminotoluene in the presence of tetrafluoroboric acid, followed by pyrolysis of the resulting diazonium salt and subsequent oxidation of the methyl group with potassium permanganate. google.com However, this route can involve harsh conditions and expensive reagents. google.com An alternative industrial process involves the acylation of fluorobenzene (B45895) with acetyl chloride, followed by bromination and a hypohalite-mediated oxidation. google.com
Starting from a suitable precursor like ethyl 3-bromo-4-fluorobenzoate, the ethylsulfonyl group can be introduced via a nucleophilic aromatic substitution reaction with sodium ethanethiolate, followed by oxidation of the resulting thioether. The final step is the hydrolysis of the ester to the carboxylic acid.
A plausible synthetic route starting from 1-bromo-2-fluoro-4-(ethylthio)benzene is as follows:
Oxidation: The thioether is oxidized to the corresponding sulfone, 1-bromo-4-(ethylsulfonyl)-2-fluorobenzene, using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Carboxylation: The aryl bromide is then converted to the carboxylic acid. This can be achieved through various methods, including:
Grignard Reaction: Formation of a Grignard reagent using magnesium followed by reaction with carbon dioxide.
Lithiation: Reaction with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with carbon dioxide.
Palladium-catalyzed carboxylation: Reaction with carbon monoxide and a suitable water source in the presence of a palladium catalyst and a base.
Hydrolysis (if starting from an ester): If the carboxylation step yields an ester, a final hydrolysis step is required to obtain this compound.
The choice of synthetic route and specific reagents often depends on factors such as the availability of starting materials, desired scale of the reaction, and functional group compatibility.
Derivatization and Functionalization Strategies for 4 Ethylsulfonyl 3 Fluorobenzoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is the most reactive site for a variety of chemical transformations, serving as a primary handle for building molecular complexity. Standard organic chemistry protocols can be readily applied to convert the acid into amides, esters, and highly reactive acid chlorides for further synthesis.
The conversion of the carboxylic acid group of 4-(Ethylsulfonyl)-3-fluorobenzoic acid into an amide bond is a fundamental transformation for creating analogues with diverse biological and material properties. This reaction is one of the most frequently utilized in medicinal chemistry. researchgate.net The formation of the amide linkage typically involves the reaction of the carboxylic acid with a primary or secondary amine. researchgate.net
To facilitate this reaction, which can be slow otherwise, a coupling agent or an activation step is generally required. researchgate.net Common methodologies involve the in-situ generation of a highly reactive acylating species. A wide array of coupling reagents has been developed to promote efficient amide bond formation with high yields and minimal side reactions. These reagents are essential for overcoming the poor atom economy and limited compatibility of some conventional methods. nih.gov The choice of reagent can be tailored based on the specific amine substrate and desired reaction conditions.
Table 1: Common Coupling Reagents for Amide Formation
| Reagent Class | Example Reagent(s) | Notes |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, EDC is water-soluble, facilitating product purification. |
| Phosphonium Salts | BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient, known for suppressing epimerization in chiral substrates. researchgate.net |
| Uronium/Guanidinium Salts | HBTU, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Very effective and fast-acting coupling agents. |
| Other | T3P (Propylphosphonic Anhydride), CDI (Carbonyldiimidazole) | Offer different reactivity profiles and workup procedures. |
Alternatively, the carboxylic acid can be converted first into a more reactive intermediate, such as an acid chloride, before being reacted with an amine. rutgers.edu
Esterification is another key transformation of the carboxylic acid group, yielding esters that can serve as final products or as intermediates for further reactions. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. globalscientificjournal.com For a substrate like this compound, this would typically involve refluxing the acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst like sulfuric acid (H₂SO₄). globalscientificjournal.comresearchgate.net The reaction is an equilibrium process, and excess alcohol is often used to drive it toward the ester product. globalscientificjournal.com
Another approach involves a two-step process where the carboxylic acid is first deprotonated with a base to form a carboxylate salt. This salt is then reacted with an alkyl halide in a nucleophilic substitution reaction to form the ester. This method is particularly useful when the alcohol is precious or the reaction conditions of Fischer esterification are too harsh for other functional groups in the molecule.
Table 2: Representative Esterification Conditions
| Method | Reagents | Typical Conditions |
| Fischer-Speier Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Reflux for several hours (e.g., 7-8 hours). globalscientificjournal.comresearchgate.net |
| Alkylation of Carboxylate | Base (e.g., K₂CO₃), Alkyl Halide (e.g., Ethyl Bromide) | Reaction in a polar aprotic solvent like DMF. |
The progress of the esterification reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to ensure completion. globalscientificjournal.comresearchgate.net
For many synthetic applications, the carboxylic acid group must be activated to a more reactive form. The generation of an acid chloride is a common and effective strategy for this purpose. google.com Carbonyl chlorides are important intermediates for producing a wide range of chemical products. google.com this compound can be converted to 4-(ethylsulfonyl)-3-fluorobenzoyl chloride by reacting it with a chlorinating agent. google.com
Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.com The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. wikipedia.org The reaction is typically performed in an inert solvent, and sometimes a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the conversion when using oxalyl chloride. google.com The resulting acid chloride is a highly reactive electrophile that can readily participate in subsequent reactions, such as Friedel-Crafts acylations or reactions with nucleophiles like amines (to form amides) and alcohols (to form esters), often under milder conditions than the parent carboxylic acid. rutgers.edulibretexts.org
Modifications at the Fluorine Moiety
The fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. While direct substitution of an aromatic fluorine is challenging, the molecule's value often lies in its use as a fluorinated building block.
This compound serves as a valuable fluoro-containing synthon, or building block, in advanced organic synthesis. The presence of the fluorine atom is a key feature for applications in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.
In synthesis, this compound provides a pre-functionalized aromatic ring where the fluorine atom and the other substituents are precisely positioned. Rather than modifying the fluorine atom itself, synthetic chemists utilize the entire molecule to introduce this specific substitution pattern into a larger target structure. For example, similar fluorinated benzoic acids are used as key intermediates in the synthesis of complex molecules like quinolone derivatives. researchgate.net The strategic incorporation of such synthons is a cornerstone of modern drug design.
Transformations at the Sulfonyl Group
The ethylsulfonyl group is a strong electron-withdrawing group that is generally chemically stable. wikipedia.org However, under specific conditions, it can be targeted for transformation, providing another avenue for derivatization.
One of the primary reactions involving an aryl sulfonyl group is its function as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. For this to occur, the aromatic ring must be sufficiently activated by other electron-withdrawing groups, and a strong nucleophile is required. In a relevant example, a methylsulfonyl group attached to a pyrimidine (B1678525) ring was displaced by various amines to form new C-N bonds. nih.gov This suggests that the ethylsulfonyl group of this compound or its derivatives could potentially be displaced by potent nucleophiles (e.g., amines, alkoxides) under forcing conditions, with the fluorine atom further activating the ring for such a substitution.
Another potential, though challenging, transformation is the reduction of the sulfonyl group. This typically requires powerful reducing agents and harsh reaction conditions. Desulfonation, the complete removal of the sulfonyl group, can be achieved by heating with a dilute acid, although this reaction is more commonly seen as the reverse of sulfonation. numberanalytics.com
Table 3: Potential Transformations at the Sulfonyl Group
| Transformation | Reagents & Conditions | Product Type | Notes |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., R₂NH), Heat, Polar aprotic solvent | Substituted aminobenzene derivative | The sulfonyl group acts as a leaving group. Feasibility depends on ring activation. nih.gov |
| Reduction | Strong reducing agents (e.g., LiAlH₄, catalytic hydrogenation) | Thioether or thiol | Requires harsh conditions and may affect other functional groups. |
| Desulfonation | Dilute aqueous acid, Heat | Desulfonated aromatic ring | Reversible reaction, generally driven under specific conditions. wikipedia.orgnumberanalytics.com |
Aromatic Ring Functionalization
The reactivity of the benzene (B151609) ring in this compound is heavily influenced by its substituents. The carboxylic acid and the ethylsulfonyl group are both meta-directing and deactivating, while the fluorine atom is an ortho, para-director, albeit a deactivating one. The interplay of these electronic effects governs the regioselectivity of electrophilic aromatic substitution and the feasibility of cross-coupling reactions.
Nitration Reactions
Nitration, the introduction of a nitro (-NO2) group onto the aromatic ring, is a fundamental electrophilic aromatic substitution reaction. For this compound, the directing effects of the existing substituents are crucial in determining the position of the incoming nitro group. The fluorine at C3 would direct an incoming electrophile to its ortho (C2 and C4) and para (C6) positions. The meta-directing ethylsulfonyl group at C4 would direct to C2 and C6. The meta-directing carboxylic acid at C1 would direct to C3 and C5.
Considering these influences, the most likely position for nitration would be C2, as it is activated by the fluorine atom (ortho) and also a meta-position relative to the powerful electron-withdrawing ethylsulfonyl group. The C6 position is also a potential site. The conditions for such a reaction would likely involve a mixture of concentrated nitric acid and sulfuric acid, typical for the nitration of deactivated aromatic rings.
Table 1: Predicted Regioselectivity of Nitration on this compound
| Position | Directing Influence of Fluorine (C3) | Directing Influence of Ethylsulfonyl (C4) | Directing Influence of Carboxylic Acid (C1) | Predicted Outcome |
|---|---|---|---|---|
| C2 | Ortho (Activating) | Meta (Deactivating) | - | Major Product |
| C5 | - | - | Meta (Deactivating) | Minor Product |
Halogenation Studies
The introduction of other halogens, such as bromine or chlorine, onto the aromatic ring of this compound would also follow the principles of electrophilic aromatic substitution. Similar to nitration, the regiochemical outcome would be dictated by the existing substituents. The C2 position is the most probable site for halogenation due to the ortho-directing effect of the fluorine atom.
Patents describing the synthesis of related compounds, such as 3-bromo-4-fluorobenzoic acid, provide insights into potential reaction conditions. These often involve the use of the halogen in the presence of a Lewis acid catalyst to generate the electrophilic halogenating species. For a deactivated ring system like this compound, relatively harsh conditions might be necessary to achieve efficient halogenation.
Cross-Coupling Reactions at Aryl Positions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, where a halogen is present on the aromatic ring, reactions like the Suzuki-Miyaura coupling would be highly valuable for introducing new aryl or vinyl substituents.
The general mechanism of a Suzuki-Miyaura reaction involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent.
While direct examples for this compound derivatives are scarce, the broader literature on Suzuki-Miyaura reactions of aryl halides provides a strong foundation. For instance, the cross-coupling of various aryl and heteroaryl halides with boronic acids is well-documented, showcasing the versatility of this methodology. The presence of the electron-withdrawing ethylsulfonyl and fluoro groups could potentially influence the reactivity of the aryl halide in the oxidative addition step.
In a hypothetical scenario where a bromo-derivative of this compound is used, a typical Suzuki-Miyaura coupling might proceed as follows:
Table 2: Hypothetical Suzuki-Miyaura Coupling of a Bromo-derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 2-Bromo-4-(ethylsulfonyl)-3-fluorobenzoic acid | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 2-Phenyl-4-(ethylsulfonyl)-3-fluorobenzoic acid |
It is important to note that the ethylsulfonyl group itself can, under certain conditions, act as a leaving group in palladium-catalyzed cross-coupling reactions, as has been observed in studies on purine (B94841) nucleosides. This presents both a potential challenge and an opportunity for further diversification of the this compound scaffold.
Role As a Strategic Building Block in Complex Molecular Synthesis
Precursor in the Synthesis of Prodrugs and Bioactive Scaffolds
The carboxylic acid moiety of 4-(Ethylsulfonyl)-3-fluorobenzoic acid is a key functional handle for its incorporation into various bioactive molecules. This allows for the synthesis of prodrugs, where the core molecule is chemically modified to improve its pharmacological properties.
Contribution to Nitrophenyl Mustard Analogs
While direct synthesis of nitrophenyl mustard analogs from this compound is not extensively documented in the provided research, its structure is amenable to such transformations. Nitrophenyl mustards are alkylating agents characterized by a nitro-substituted aromatic ring and a nitrogen mustard group. Theoretically, the benzoic acid could be subjected to nitration to introduce a nitro group onto the aromatic ring. Subsequent chemical steps would involve converting the carboxylic acid into a group that can be linked to a bis(2-chloroethyl)amine (B1207034) moiety, thereby forming the complete nitrophenyl mustard analog. The fluorine and ethylsulfonyl groups would remain as key substituents influencing the reactivity and biological activity of the final compound.
Derivatization for Selective Enzyme Inhibition Studies
Fluorinated aromatic carboxylic acids are recognized for their utility in the study of enzyme inhibition and protein-ligand interactions.
Application in Metal-Organic Framework (MOF) Synthesis (Indirectly related via fluorobenzoic acid as ligand)
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. rsc.org These materials are renowned for their high porosity and tunable structures, making them promising for applications in gas storage, separation, and catalysis.
While direct use of this compound in published MOF synthesis is not prominent, the broader class of fluorobenzoic acids plays a significant role as ligands in the construction of fluorinated MOFs (F-MOFs). rsc.orgacs.org The incorporation of fluorine into the organic linkers can modify the properties of the resulting MOF, such as its chemical stability and affinity for certain molecules. acs.org For instance, fluorinated linkers have been used to create MOFs with unique gas sorption properties. acs.org
The synthesis of F-MOFs often involves using fluorinated analogues of common ligands like terephthalic acid. acs.org Researchers have successfully synthesized a variety of F-MOFs using dicarboxylate building blocks, such as 4,4′-(hexafluoroisopropylidene) bis(benzoic acid), in conjunction with metal ions like Cu²⁺. rsc.org In some cases, fluorinated benzoic acids, such as 2-fluorobenzoic acid, have been used as modulators in the synthesis of rare-earth MOFs, where they can even lead to the formation of novel fluoro-bridged clusters. acs.orgnih.gov Given these trends, the structural motifs of this compound make it a potential candidate for designing new functional MOFs.
Contributions to Material Science Research (e.g., Co-crystals)
In material science, co-crystals are crystalline structures composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions. The formation of co-crystals is a key strategy in "crystal engineering" to modify the physical properties of a solid, such as its solubility, melting point, and stability, without altering its chemical structure. rsc.org
Fluorobenzoic acids have been extensively studied as "coformers" in the generation of co-crystals with active pharmaceutical ingredients (APIs). acs.org The fluorine atom's ability to participate in hydrogen and halogen bonding can steer the assembly of molecules into distinct crystalline forms. acs.org Research has shown that combining benzoic acid with various poly-fluorinated benzoic acids can lead to a range of structures, from simple solid solutions to well-defined co-crystals. acs.org For example, co-crystals have been successfully formed between the drug milrinone (B1677136) and several fluorobenzoic acids, including 4-fluorobenzoic acid and 2,5-difluorobenzoic acid. halocarbonlifesciences.com These studies demonstrate that the number and position of fluorine substituents can be used to fine-tune the resulting crystal structure and its properties. acs.orghalocarbonlifesciences.com This principle of using fluorinated benzoic acids as coformers highlights the potential of this compound to be used in creating novel co-crystals with tailored material properties.
Utilization in Medicinal Chemistry Research (as a building block for APIs)
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their therapeutic properties. nih.gov Fluorinated building blocks are therefore crucial components in the synthesis of new active pharmaceutical ingredients (APIs). nih.govkaibangchem.com Fluorobenzoic acids are versatile starting materials for synthesizing a variety of drugs, including anti-inflammatory and anti-cancer agents.
The structure of this compound makes it a valuable precursor in drug discovery. The fluorinated benzoic acid moiety is a common feature in many biologically active compounds. The strategic placement of the fluorine atom can influence the molecule's interaction with specific biological targets, such as enzymes or receptors, potentially leading to enhanced potency or selectivity. nih.gov The general utility of fluorobenzoic acids is demonstrated in their use to improve the properties of existing drugs. For instance, forming salts of the drug naftopidil (B1677906) with various fluorobenzoic acids has been shown to improve its dissolution and permeability. acs.org While specific APIs derived directly from this compound are not widely reported in foundational literature, its structural features align with the common strategies used to build modern pharmaceuticals. nih.gov
Computational and Theoretical Investigations of 4 Ethylsulfonyl 3 Fluorobenzoic Acid
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. For 4-(Ethylsulfonyl)-3-fluorobenzoic acid, these methods can elucidate its geometry, stability, and reactive sites.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties. While specific DFT studies on this compound are not extensively available in the public domain, the methodology has been applied to structurally similar benzoic acid derivatives, providing a framework for understanding our target molecule.
For instance, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. uni.lu These calculations can also determine vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure. vulcanchem.com For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT studies have been used to determine various molecular parameters and predict its reactivity. uni.lu
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. smolecule.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For a related compound, 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV. smolecule.com This relatively large gap indicates a stable molecular structure. smolecule.com Similar analyses for this compound would be invaluable in predicting its reactivity in various chemical environments.
| Parameter | Value (for 4-(carboxyamino)-benzoic acid) | Significance |
| HOMO Energy | -6.82 eV | Electron-donating ability |
| LUMO Energy | -1.82 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.0 eV | Chemical reactivity and stability |
| Data is for a structurally related compound and serves as an illustrative example. smolecule.com |
Prediction of Reaction Mechanisms and Pathways
For derivatives of benzoic acid, computational methods can be used to model various reactions, such as esterification, amidation, or nucleophilic aromatic substitution. These studies can help in understanding the role of substituents, like the ethylsulfonyl and fluoro groups in this compound, in directing the course of a reaction and influencing reaction rates.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks)
The solid-state structure and properties of a molecule are heavily influenced by its intermolecular interactions. For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds. These interactions can lead to the formation of dimers or more complex hydrogen-bonding networks, significantly affecting properties like melting point and solubility.
Computational studies can model these interactions, calculating their strength and geometric preferences. For example, studies on other benzoic acid derivatives have shown how different substituents can influence the formation of various supramolecular structures through hydrogen bonding. vulcanchem.com Analysis of the Hirshfeld surface can also provide insights into intermolecular contacts. vulcanchem.com
Molecular Dynamics Simulations (if applicable to reaction environments)
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamic processes occurring in solution or at interfaces.
In the context of this compound, MD simulations could be employed to study its behavior in different solvents, its interaction with biological macromolecules, or its dynamics within a reaction mixture. For instance, MD simulations have been used to investigate the stability of enzyme-inhibitor complexes and to understand the transport properties of ions in polymer membranes. smolecule.comchemspider.com
In Silico Studies of Derivative Properties (e.g., LogP, TPSA for synthetic design)
In silico methods are invaluable for predicting the physicochemical properties of molecules, which is crucial for drug design and development. Properties like the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA) are key indicators of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
While experimental data for this compound is scarce, these properties can be predicted using computational tools. For the structurally similar compound 3-Ethyl-4-fluorobenzoic acid, the predicted XLogP3-AA is 2.3, and the TPSA is 37.3 Ų. chemspider.com These values suggest moderate lipophilicity and polarity. Similar predictions for this compound and its potential derivatives can guide the design of new compounds with desired properties.
| Property | Predicted Value (for 3-Ethyl-4-fluorobenzoic acid) | Significance in Drug Design |
| XLogP3-AA | 2.3 | Lipophilicity, affects absorption and distribution |
| TPSA | 37.3 Ų | Polarity, influences cell permeability |
| Data is for a structurally related compound and serves as an illustrative example. chemspider.com |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethylsulfonyl 3 Fluorobenzoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 4-(Ethylsulfonyl)-3-fluorobenzoic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are indispensable for confirming their synthesized structures.
¹H NMR and ¹³C NMR
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary tools for verifying the core structure of this compound derivatives.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a typical derivative, the spectrum would exhibit distinct signals for the aromatic protons, the protons of the ethyl group in the ethylsulfonyl moiety, and the acidic proton of the carboxylic acid. The chemical shifts (δ) and coupling constants (J) are characteristic of the substitution pattern on the benzene (B151609) ring. For instance, in related fluorobenzoic acids, the aromatic protons typically appear as multiplets in the downfield region (around 7.0-8.5 ppm), while the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group would be observed further upfield, often as a quartet and a triplet, respectively, due to spin-spin coupling.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. thieme-connect.de In ¹H-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, simplifying the spectrum and preventing signal overlap. thieme-connect.de The carbon atoms of the benzene ring, the carboxylic acid group, and the ethylsulfonyl group all resonate at characteristic chemical shifts. For example, the carbonyl carbon of the carboxylic acid is typically found in the range of 165-185 ppm. The carbon atoms attached to the fluorine and the sulfonyl group will show shifts influenced by the electronegativity and electronic effects of these substituents.
A representative, though not specific to the title compound, ¹³C NMR data for 3-fluorobenzoic acid shows signals for the aromatic carbons and the carboxylic acid carbon, illustrating the typical chemical shift ranges for such structures. chemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoic Acid Scaffolds No direct search results were found for the specific compound this compound. The data below is illustrative for similar structures.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |
| ¹H | Methylene (-SO₂CH₂CH₃) | 3.0 - 3.5 | Quartet |
| ¹H | Methyl (-SO₂CH₂CH₃) | 1.0 - 1.5 | Triplet |
| ¹³C | Carbonyl (-COOH) | 165 - 185 | Singlet |
| ¹³C | Aromatic (C-F) | 155 - 165 (d, ¹JCF) | Doublet |
| ¹³C | Aromatic (C-SO₂) | 135 - 150 | Singlet |
| ¹³C | Aromatic (Ar-C) | 115 - 140 | Multiple signals |
| ¹³C | Methylene (-SO₂CH₂CH₃) | 45 - 55 | Singlet |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To resolve complex structures and unambiguously assign all proton and carbon signals, 2D NMR experiments are employed. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other. sdsu.edu It is particularly useful for tracing the connectivity within the ethyl group (showing a correlation between the CH₂ and CH₃ protons) and for determining the coupling relationships between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. libretexts.org The IR spectrum of this compound and its derivatives would display characteristic absorption bands corresponding to the various functional groups present. pressbooks.publibretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |
| Carbonyl (C=O) | Stretching | 1680-1710 | Strong |
| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 | Strong |
| Sulfonyl (S=O) | Symmetric Stretching | 1140-1180 | Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak |
| C-F | Stretching | 1000-1400 | Strong |
The broad O-H stretch of the carboxylic acid is a particularly prominent feature. libretexts.org The strong absorption of the C=O group confirms the presence of the carboxylic acid. libretexts.org Furthermore, the two strong bands for the symmetric and asymmetric stretching of the S=O bonds are definitive indicators of the sulfonyl group. The presence of a C-F bond is also confirmed by a strong absorption in the fingerprint region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. nih.gov This data is crucial for confirming the molecular formula and gaining insights into the compound's structure.
For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) in the mass spectrum would confirm its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide valuable structural information. Common fragmentation pathways for such a molecule might include the loss of the carboxylic acid group (as CO₂H or CO₂), the ethyl group, or the entire ethylsulfonyl group. researchgate.netmiamioh.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would be able to distinguish its exact molecular formula from other potential formulas that have the same nominal mass, providing a high degree of confidence in the compound's identity.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comnovapublishers.com
By growing a suitable single crystal of a this compound derivative, it is possible to obtain a detailed map of the atomic positions. mdpi.com This analysis provides:
Precise bond lengths and bond angles: Confirming the geometry of the molecule. researchgate.net
The conformation of the molecule: Including the orientation of the ethylsulfonyl and carboxylic acid groups relative to the benzene ring.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., between carboxylic acid groups) and other non-covalent interactions. researchgate.net
This detailed structural information is vital for understanding the physical properties of the compound and for computational modeling studies.
Crystallographic Data Analysis
In a typical analysis, a suitable single crystal is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. The data obtained allows for the definitive confirmation of the molecular structure and provides insights into the packing of molecules in the crystal lattice.
Below is an example of the kind of crystallographic data that is typically reported.
| Parameter | Value |
|---|---|
| Chemical Formula | C14H11FN2O2S |
| Formula Weight | 290.31 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.7869 (14) |
| b (Å) | 4.0326 (5) |
| c (Å) | 27.625 (3) |
| β (°) | 92.731 (10) |
| Volume (Å3) | 1311.6 (3) |
| Z (Formula units/unit cell) | 4 |
| Calculated Density (g/cm3) | 1.470 |
| Radiation | CuKα (λ = 1.54184 Å) |
| Temperature (K) | 293(2) |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces holding the crystal together. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
For derivatives of this compound, Hirshfeld analysis can deconvolute the complex network of interactions, which may include hydrogen bonds (e.g., O-H···O, N-H···O), as well as weaker contacts involving fluorine (C-H···F) and the sulfonyl group (S···O). nih.govrsc.org The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of these interactions. nih.gov
In studies of related N-arylsulfonyl derivatives, Hirshfeld analysis has shown that H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions are often the most significant contributors to the crystal packing. nih.gov For example, in one N-(arylsulfonyl)cytisine derivative, H⋯H contacts accounted for 54.9% of the surface, while H⋯O/O⋯H and H⋯C/C⋯H contacts contributed 26.2% and 16.7%, respectively. nih.gov The presence of a halogen, such as chlorine, introduces H⋯Cl/Cl⋯H interactions. nih.gov For a derivative of this compound, one would expect to observe significant contributions from O···H and F···H contacts, highlighting the role of the carboxylic acid, sulfonyl, and fluoro groups in directing the supramolecular assembly.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 38.9 |
| H···O/O···H | 25.4 |
| H···C/C···H | 16.7 |
| H···Cl/Cl···H | 10.9 |
| Other | 8.1 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique for the characterization of new chemical compounds. It provides the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. youtube.com This data is then compared to the theoretically calculated percentages for the proposed molecular formula, serving as a crucial check for purity and confirming the compound's empirical formula.
The procedure involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (e.g., CO₂, H₂O, N₂, SO₂) are collected and quantified, allowing for the calculation of the elemental composition. For derivatives of this compound, this analysis would provide the percentages of C, H, F, O, and S.
In the synthesis of new compounds, the experimentally found values are expected to be in close agreement (typically within ±0.4%) with the calculated values for the target structure. For example, in the characterization of a co-crystal involving 4-fluorobenzoic acid, elemental analysis was used to confirm its composition. eurjchem.comresearchgate.netscite.ai
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 43.90 | 43.85 |
| Hydrogen (H) | 3.68 | 3.71 |
| Sulfur (S) | 13.02 | 12.98 |
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic methods are indispensable in synthetic organic chemistry for both monitoring the progress of a reaction and for purifying the final products. researchgate.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique used to qualitatively monitor a reaction's progress, identify compounds, and determine the appropriate solvent system for a larger-scale separation. researchgate.netresearchgate.net The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated onto a plate of glass or aluminum. utexas.edu
To monitor a reaction involving the synthesis of a this compound derivative, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. researchgate.net The plate is then placed in a chamber containing a suitable mobile phase (eluent), a solvent or mixture of solvents. utexas.eduresearchgate.net As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. utexas.edu Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the polar silica gel and have lower Rf values. utexas.edu The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progression. researchgate.net
Flash column chromatography is the standard method for purifying organic compounds in a research setting, allowing for the separation of grams of material. orgsyn.org It is a form of preparative chromatography that uses a column packed with a stationary phase, most commonly silica gel with a particle size of 40-63 µm. orgsyn.org A key feature of this technique is the application of positive pressure (using air or nitrogen) to force the mobile phase through the column, resulting in a faster and more efficient separation compared to traditional gravity-fed column chromatography. orgsyn.org
For the purification of a this compound derivative, the crude product from a reaction would be dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. orgsyn.org An eluent system, often determined by prior TLC analysis, is then passed through the column. orgsyn.orginterchim.fr Fractions are collected as the eluent exits the column, and those containing the pure desired compound (as determined by TLC) are combined. The solvent is then removed by evaporation to yield the purified product. This technique is essential for isolating the target compound from unreacted starting materials, by-products, and other impurities.
Green Chemistry Perspectives in the Synthesis and Application of 4 Ethylsulfonyl 3 Fluorobenzoic Acid
Atom Economy and Reaction Efficiency Considerations
Common synthetic strategies for aromatic compounds often involve reactions like sulfonation, oxidation, and halogenation. The choice of reagents and reaction pathways significantly impacts the atom economy. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. In the synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid, the formation of the ethylsulfonyl group is a critical step. A pathway involving the oxidation of a corresponding ethylthioether precursor is often employed. The choice of oxidant is paramount; catalytic oxidation using molecular oxygen or hydrogen peroxide is preferable to stoichiometric oxidants like permanganates or chromates, which generate large amounts of inorganic waste and have poor atom economy.
Reaction efficiency, which encompasses reaction yield, conversion rate, and selectivity, is also a critical metric. High selectivity ensures that the reactants are converted into the desired product with minimal formation of side products, simplifying purification and reducing waste streams. Optimizing reaction conditions such as temperature, pressure, and catalyst choice can significantly enhance both yield and selectivity, contributing to a more efficient and greener process.
Use of Alternative Solvents and Solvent-Free Methodologies
Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the use of safer, alternative solvents or, ideally, solvent-free reaction conditions. The selection of a solvent is critical, as it can influence reaction rates and selectivity.
For the synthesis and purification of benzoic acid derivatives, solubility is a key parameter. Studies on similar compounds, such as 4-fluorobenzoic acid, have shown solubility in various solvents, including alcohols and esters. bohrium.com Green solvents like ethanol, methanol (B129727), and ethyl acetate, which are often bio-based and have a lower environmental footprint, could be viable alternatives to more hazardous solvents like chlorinated hydrocarbons. bohrium.com Water is a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature, although the low solubility of many organic compounds can be a limitation.
Table 1: Comparison of Conventional vs. Green Solvents
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Dichloromethane, Chloroform, Benzene (B151609) | High solvency for many organic compounds | Toxic, often carcinogenic, environmentally persistent |
| Green | Water, Ethanol, Ethyl Acetate, Supercritical CO₂ | Low toxicity, biodegradable, renewable sources | May have lower solvency, require different process conditions |
Solvent-free methodologies represent an even greener approach. chemicaljournals.com These reactions, often facilitated by techniques like microwave irradiation or ball milling, can lead to significantly reduced waste, easier product isolation, and lower energy consumption. chemicaljournals.com For instance, a solvent-less reaction for the synthesis of acetylsalicylic acid can be completed in minutes under microwave irradiation, a stark contrast to the hours required by conventional methods using solvents. chemicaljournals.com Applying such a strategy to the synthesis of this compound could offer substantial environmental benefits.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods. ajrconline.orgnih.gov MAOS utilizes the ability of polar molecules and ions in a reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. chemicaljournals.comnih.gov This direct energy transfer is significantly more efficient than conventional convective heating, resulting in dramatic reductions in reaction times—from hours or days to mere minutes or seconds. chemicaljournals.com
The benefits of MAOS include:
Reduced Reaction Time: The rapid heating accelerates reaction rates significantly. mdpi.com
Improved Yields and Purity: The uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher product purity. mdpi.com
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS consumes considerably less energy. chemicaljournals.commdpi.com
Solvent Reduction: The high efficiency of microwave heating can enable reactions to be run with less solvent or under solvent-free conditions. chemicaljournals.com
While specific MAOS protocols for this compound are not detailed in readily available literature, the technique is widely applied to many of the reaction types necessary for its synthesis, such as esterification, oxidation, and nucleophilic aromatic substitution. nih.govmdpi.com For example, the esterification of various benzoic acids has been successfully performed using microwave irradiation, achieving high yields in as little as 30 minutes. mdpi.com
Table 2: Hypothetical Comparison of Conventional vs. MAOS for a Synthetic Step
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
|---|---|---|
| Reaction Time | 2 - 12 hours | 5 - 30 minutes |
| Energy Input | High (heats entire vessel) | Low (heats reactants directly) |
| Typical Yield | Moderate to High | Often Higher |
| Side Products | More likely due to prolonged heating | Minimized due to short reaction time |
Catalysis in Environmentally Benign Syntheses
Catalysis is a cornerstone of green chemistry. Catalysts increase the rate of a reaction without being consumed, allowing them to be used in small quantities and often be recycled and reused. They can enable reaction pathways with lower activation energies, reducing the need for high temperatures and pressures. Furthermore, highly selective catalysts can direct a reaction towards the desired product, minimizing waste.
For the synthesis of this compound, several steps could benefit from green catalytic approaches.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation of the catalyst from the product, simplifying purification and allowing for catalyst recycling. Supported heteropolyacids, for instance, are effective solid acid catalysts for various organic transformations and are considered environmentally friendly. researchgate.net
Biocatalysis: Enzymes are highly specific, biodegradable catalysts that operate under mild conditions (room temperature and neutral pH). While their application may be specific, they offer a highly green alternative to traditional chemical catalysts.
Metal-Free Catalysis: The use of catalysts based on abundant and non-toxic elements is gaining traction. For example, N-fluorobenzenesulfonimide (NFSi) has been identified as an efficient metal-free catalyst for the esterification of carboxylic acids under microwave conditions. mdpi.com
In a potential synthesis route, the oxidation of an ethylthioether precursor to the corresponding ethylsulfone could be achieved using a green catalytic system, such as tungstate (B81510) or molybdate (B1676688) salts with hydrogen peroxide as the oxidant. This avoids the use of stoichiometric, heavy-metal-based oxidants and produces water as the only byproduct.
Process Intensification and Waste Minimization
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it A key strategy in process intensification is the shift from traditional batch reactors to continuous flow systems, such as microreactors or rotating packed-bed reactors. cetjournal.itresearchgate.net
Continuous flow synthesis offers several advantages for producing fine chemicals like this compound:
Enhanced Safety: The small internal volume of continuous reactors minimizes the amount of hazardous material present at any given time. This is particularly important for highly exothermic reactions like nitration or sulfonation. cetjournal.it
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control and preventing thermal runaways. cetjournal.it
Improved Efficiency and Consistency: Continuous processing allows for steady-state operation, leading to consistent product quality and higher throughput compared to the cycle times of batch production. cetjournal.it
Table 3: Comparison of Batch Processing vs. Continuous Flow (Process Intensification)
| Feature | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Scale | Large volume | Small volume, high throughput |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small hold-up volume |
| Heat Transfer | Limited, difficult to control | Excellent, precise temperature control |
| Product Quality | Potential for batch-to-batch variability | Highly consistent |
| Footprint | Large | Small |
| Waste Generation | Higher due to side reactions and workup | Minimized through higher efficiency and selectivity |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
Emerging trends in organic synthesis, such as photocatalysis and electrochemical methods, offer promising avenues for the fluorination and sulfonylation of aromatic rings under milder conditions than traditional methods. rsc.org Photocatalytic approaches, for instance, could enable the direct C-H fluorination of a suitable benzoic acid precursor, while electrochemical methods might provide a reagent-free alternative for introducing the sulfonyl group. rsc.org The development of novel catalysts, including enzymes and specially designed organocatalysts, could also lead to more selective and environmentally benign synthetic processes. chemeurope.com
Design and Synthesis of Advanced Derivatives with Tunable Properties
The core structure of 4-(ethylsulfonyl)-3-fluorobenzoic acid serves as an excellent scaffold for the design and synthesis of advanced derivatives with tailored properties. By modifying the carboxylic acid group, for example, a wide array of esters and amides can be prepared. These modifications can significantly alter the compound's physical, chemical, and biological properties, including its solubility, lipophilicity, and ability to interact with biological targets. A series of benzoic acid derivatives have been synthesized and evaluated for their potential as inhibitors of influenza neuraminidase, demonstrating the utility of this class of compounds in drug discovery. acs.orgnih.govresearchgate.net
Furthermore, the aromatic ring can be further functionalized to introduce additional substituents, allowing for fine-tuning of the molecule's electronic and steric characteristics. The synthesis of derivatives of aryl sulfones is an active area of research, with applications in medicinal chemistry and materials science. thieme.demdpi.comacs.orgorganic-chemistry.orgnih.gov For instance, the introduction of basic amine groups could lead to compounds with interesting pharmacological profiles, while the addition of polymerizable groups could enable the incorporation of the molecule into advanced materials. The development of a library of such derivatives would be a valuable resource for screening in various applications.
Integration into Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow manufacturing and automated synthesis to improve efficiency, safety, and reproducibility. contractpharma.combyarcadia.orgpharmaceutical-technology.comeuropeanpharmaceuticalreview.com The synthesis of this compound and its derivatives is well-suited for these technologies. Flow chemistry offers enhanced control over reaction parameters such as temperature and pressure, which is particularly beneficial for potentially hazardous reactions like nitrations or those involving highly reactive intermediates. nih.gov Continuous flow processing can lead to higher yields, improved purity profiles, and a smaller manufacturing footprint compared to traditional batch processes. contractpharma.com The alkylation of substituted benzoic acids has been successfully demonstrated in continuous flow microreactors, highlighting the feasibility of applying this technology to derivatives of the target compound. acs.orgacs.org
Automated synthesis platforms, which utilize robotic systems to perform chemical reactions, can accelerate the discovery and optimization of new derivatives. wikipedia.orgsigmaaldrich.comyoutube.comresearchgate.net By combining automated synthesis with high-throughput screening, researchers can rapidly explore a large chemical space to identify compounds with desired properties. The use of pre-filled reagent cartridges and automated purification systems can significantly reduce the manual labor involved in synthesizing a library of derivatives. sigmaaldrich.comyoutube.com
Advanced Mechanistic Investigations using In-Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the rational design of new derivatives. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. tudelft.nl
For example, in-situ FTIR could be used to follow the kinetics of the sulfonation reaction, providing insights into the formation of intermediates and byproducts. acs.orgrsc.orgrsc.org Similarly, studying the mechanism of electrophilic fluorination using techniques like NMR can help to elucidate the role of the catalyst and the nature of the transition states involved. researchgate.netrsc.org Theoretical studies, such as density functional theory (DFT) calculations, can complement experimental investigations by providing detailed information about the energetics and geometries of reaction intermediates and transition states. researchgate.net Such detailed mechanistic knowledge is invaluable for developing more efficient and selective synthetic methods.
Role in Supramolecular Chemistry and Crystal Engineering
The functional groups present in this compound make it a promising building block for supramolecular chemistry and crystal engineering. The carboxylic acid group is a well-known hydrogen bond donor and acceptor, capable of forming robust dimers and other predictable supramolecular synthons. The fluorine atom can participate in a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions, which can be used to direct the assembly of molecules in the solid state. rsc.orgresearchgate.netnih.govresearchgate.netrsc.orgrsc.org The sulfonyl group can also act as a hydrogen bond acceptor. nih.gov
The interplay of these interactions could be exploited to construct novel co-crystals, metal-organic frameworks (MOFs), and other supramolecular assemblies with interesting properties. For instance, the combination of this compound with other active pharmaceutical ingredients could lead to the formation of co-crystals with improved solubility or stability. The study of fluorinated benzoic acids has been shown to be a valuable tool for probing the structural landscape of benzoic acid itself, and similar principles could be applied here. researchgate.netrsc.org The ability to control the packing of molecules in the solid state is essential for the design of materials with specific optical, electronic, or mechanical properties. The evolution of cocrystals from solid solutions in benzoic acid-fluorobenzoic acid combinations has been studied, providing a framework for investigating similar systems. acs.org
Q & A
Basic: What are the common synthetic routes for 4-(Ethylsulfonyl)-3-fluorobenzoic acid, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves sulfonylation of a fluorobenzoic acid precursor. For example, a patent application describes sulfonic acid derivatives synthesized via nucleophilic substitution or coupling reactions using 4-fluorophenyl sulfinic acid salts as intermediates . Optimization strategies include:
- Catalyst selection : Use phase-transfer catalysts to enhance sulfonylation efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : NMR identifies fluorine environments (δ ~ -110 ppm for meta-fluorine), while NMR resolves ethylsulfonyl protons (δ 1.2–1.5 ppm for CH, δ 3.0–3.5 ppm for CH) .
- FTIR : Strong absorption at ~1700 cm (C=O stretch) and 1350–1150 cm (S=O asymmetric/symmetric stretches) confirms functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% by area normalization) .
Advanced: How can researchers resolve contradictions in solubility data for this compound across solvents?
Answer:
Discrepancies may arise from solvent polarity, temperature, or impurities. Methodological approaches include:
- Systematic solubility profiling : Measure solubility in DMSO, ethanol, and water at 25°C and 37°C using gravimetric or UV-Vis methods .
- Hansen Solubility Parameters (HSP) : Calculate HSP to predict solvent compatibility and identify outliers in literature data .
- Control for hygroscopicity : Store compounds in desiccators to prevent moisture absorption, which alters solubility .
Advanced: What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., the sulfonyl group’s sulfur atom) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in aqueous vs. aprotic environments .
- Transition State Modeling : Use software like Gaussian to model activation energies for sulfonate ester formation .
Basic: What storage conditions ensure the stability of this compound?
Answer:
- Temperature : Store at 2–8°C to prevent thermal degradation .
- Atmosphere : Use argon or nitrogen to minimize oxidation of the sulfonyl group .
- Container : Amber glass vials reduce light-induced decomposition, especially for fluorinated compounds .
Advanced: How can the environmental fate of this compound be assessed?
Answer:
- Microspectroscopic imaging : Analyze adsorption on indoor surfaces (e.g., silica or cellulose) using Raman mapping or ToF-SIMS to study degradation pathways .
- Ecotoxicology assays : Test biodegradability via OECD 301F (manometric respirometry) and aquatic toxicity using Daphnia magna .
Basic: What in vitro assays are suitable for preliminary biological activity assessment?
Answer:
- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or carbonic anhydrase using fluorogenic substrates .
- Cellular uptake : Use fluorescent probes (e.g., dansyl derivatives) to track intracellular localization in cancer cell lines .
Advanced: What strategies elucidate the structure-activity relationship (SAR) of derivatives?
Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 2-/5-positions to assess steric/electronic effects .
- Pharmacophore modeling : Overlay active/inactive derivatives to identify critical hydrogen-bonding motifs (e.g., sulfonyl and carboxylate groups) .
- Correlation analysis : Use QSAR models to link logP values with cytotoxicity (e.g., IC in MTT assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
